molecular formula C20H21ClN6O B2939748 N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291837-17-6

N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2939748
CAS No.: 1291837-17-6
M. Wt: 396.88
InChI Key: ARKITQOFIDDURW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-14-4-2-3-5-17(14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-8-6-15(21)7-9-16/h2-9,18-19,22-25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBGBSZOHMDGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction.

    Introduction of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the chlorophenyl group to the triazole ring.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using palladium or copper catalysts for coupling reactions.

    Solvents: Selecting appropriate solvents like dimethylformamide or toluene to facilitate reactions.

    Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core participates in several characteristic reactions:

Nucleophilic Substitution

The N1 and N2 positions of the triazole ring can undergo alkylation or arylation. For example:

  • Alkylation : Treatment with alkyl halides (e.g., ethyl bromoacetate) in basic conditions (K₂CO₃, DMF) yields N-alkylated derivatives.

  • Arylation : Reaction with aryl boronic acids via Suzuki-Miyaura coupling introduces aryl groups at the triazole’s C4 position.

Cycloaddition Reactions

The triazole’s electron-deficient nature enables Huisgen cycloaddition with terminal alkynes or azides under copper catalysis, forming fused heterocycles .

Piperazine and Amide Reactivity

The piperazine-carbamoyl moiety undergoes functionalization at both the secondary amine and carbonyl groups:

Acylation/Alkylation of Piperazine

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylpiperazine derivatives.

  • Alkylation : Alkyl halides or epoxides introduce substituents at the piperazine nitrogen under mild basic conditions.

Hydrolysis of the Amide Bond

The carbonyl group linking piperazine and triazole is susceptible to hydrolysis under acidic (HCl, reflux) or enzymatic conditions, yielding a free amine and carboxylic acid.

Aromatic Substituent Reactivity

The 4-chlorophenyl and 2-methylphenyl groups participate in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution

  • Halogenation : Chlorine or bromine substituents can be introduced at the para position of the 4-chlorophenyl group using FeCl₃ catalysis.

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 2-methylphenyl ring at the meta position.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions.

Oxidation

  • The triazole’s C–H bonds are oxidized by KMnO₄ or RuO₄ to form carboxylic acid derivatives.

  • Piperazine’s secondary amine oxidizes to a nitroxide radical under O₂/UV light.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity.

Condensation and Schiff Base Formation

The primary amine (-NH₂) on the triazole reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases, which can cyclize into fused heterocycles under acidic conditions .

Mechanistic Insights

  • Triazole Reactivity : The 1,2,3-triazole’s resonance stabilization directs electrophiles to the N1/N2 positions, while nucleophiles attack the C4/C5 positions .

  • Piperazine Dynamics : Steric hindrance from the 2-methylphenyl group slows piperazine functionalization compared to unsubstituted analogs.

Scientific Research Applications

N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a different position of the triazole nitrogen.

    N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-3-amine: Another positional isomer with distinct biological properties.

Uniqueness

N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C20_{20}H24_{24}Cl2_{2}N6_{6}O
  • Molecular Weight : 435.3 g/mol
  • CAS Number : 1291837-15-4

Biological Activity

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with a triazole ring exhibit antimicrobial properties. A study highlighted that derivatives similar to this compound showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes .

Microorganism Activity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Triazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. In vitro studies demonstrated that this compound could reduce inflammation markers significantly .

Anticancer Potential

The anticancer activity of triazole derivatives is noteworthy. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, this compound was found to exhibit cytotoxic effects against various cancer cell lines .

Case Study 1: Synthesis and Characterization

A detailed synthesis of triazole derivatives including the target compound was performed, followed by characterization through spectroscopic methods (NMR, IR). The synthesized compounds were screened for their biological activities using standard microbiological techniques .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed the binding affinity of this compound to various biological targets. These studies suggested that the compound interacts effectively with proteins involved in inflammation and cancer progression .

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